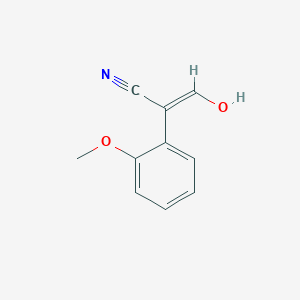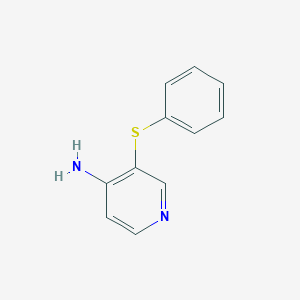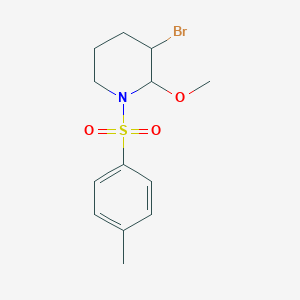
(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile is an organic compound with the molecular formula C10H9NO2 It is characterized by the presence of a hydroxy group, a methoxyphenyl group, and an acrylonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the intermediate 2-(2-methoxyphenyl)acrylonitrile. This intermediate is then subjected to a hydroxylation reaction using hydrogen peroxide and a catalyst, such as sodium tungstate, to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-oxo-2-(2-methoxyphenyl)acrylonitrile.
Reduction: Formation of 3-hydroxy-2-(2-methoxyphenyl)propylamine.
Substitution: Formation of 3-hydroxy-2-(2-substituted phenyl)acrylonitrile.
Aplicaciones Científicas De Investigación
(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects in treating diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile involves its interaction with free radicals, neutralizing them and preventing oxidative damage to cells. The hydroxy group plays a crucial role in this antioxidant activity by donating an electron to stabilize the free radical. Additionally, the compound may interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-3-Hydroxy-2-(3-methoxyphenyl)acrylonitrile
- (2E)-3-Hydroxy-2-(4-methoxyphenyl)acrylonitrile
- (2E)-3-Hydroxy-2-(3,4-dimethoxyphenyl)acrylonitrile
Uniqueness
(2E)-3-Hydroxy-2-(2-methoxyphenyl)acrylonitrile is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. The position of the methoxy group can affect the compound’s ability to interact with biological targets and its overall stability.
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
(E)-3-hydroxy-2-(2-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9NO2/c1-13-10-5-3-2-4-9(10)8(6-11)7-12/h2-5,7,12H,1H3/b8-7- |
Clave InChI |
VLEQGQGUHAGKPO-FPLPWBNLSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C(=C\O)/C#N |
SMILES canónico |
COC1=CC=CC=C1C(=CO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid,2-[4-[[(2S)-3-[4-[1-carboxy-2-(cyclopropylamino)-2-oxoethoxy]phenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]aMino]butoxy]-6-hydroxy-,1-Methyl ester](/img/structure/B14228024.png)
![4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14228029.png)
![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)



propanedioate](/img/structure/B14228060.png)


![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)


